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Nickel--tungsten (1/3) - 304021-50-9

Nickel--tungsten (1/3)

Catalog Number: EVT-12706115
CAS Number: 304021-50-9
Molecular Formula: NiW3
Molecular Weight: 610.2 g/mol
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Product Introduction

Overview

Nickel-tungsten (1/3) is a specific alloy that combines nickel and tungsten in a ratio of one part nickel to three parts tungsten. This compound is notable for its unique properties and applications, particularly in the fields of materials science and engineering. Nickel, a transition metal, is known for its strength and corrosion resistance, while tungsten is recognized for its high melting point and density. Together, they form an alloy that exhibits enhanced mechanical properties and thermal stability.

Source

Nickel-tungsten alloys can be synthesized through various methods, including electrochemical deposition and other metallurgical techniques. These alloys are primarily used in industrial applications such as coatings, where their durability and resistance to wear are critical.

Classification

Nickel-tungsten (1/3) falls under the category of metal alloys, specifically classified as a transition metal alloy due to the presence of nickel and tungsten. The alloy's properties are influenced by the microstructural characteristics that arise from its composition and synthesis methods.

Synthesis Analysis

Methods

The synthesis of nickel-tungsten alloys can be achieved through several methods:

  • Electrodeposition: This is the most common method for producing nickel-tungsten alloys. It involves the electrochemical deposition of nickel and tungsten from an electrolyte solution containing sulfamate or other suitable salts. The process allows for precise control over the composition and thickness of the deposited layers .
  • Powder Metallurgy: This technique involves mixing nickel and tungsten powders, followed by compaction and sintering at high temperatures. This method is advantageous for producing bulk materials with uniform properties .

Technical Details

During electrodeposition, factors such as bath chemistry, pH levels, temperature, and current density significantly influence the deposition rate and the resulting alloy composition. For instance, higher current densities can lead to increased tungsten incorporation into the nickel matrix . The co-deposition mechanism is complex, often requiring careful optimization to achieve desired properties.

Molecular Structure Analysis

Structure

The molecular structure of nickel-tungsten (1/3) can be described as a solid solution where tungsten atoms are dispersed within a nickel matrix. This arrangement contributes to the alloy's mechanical strength and thermal stability.

Data

  • Crystal Structure: The alloy typically exhibits a face-centered cubic structure due to the close packing of atoms.
  • Lattice Parameters: The lattice parameters can vary based on the specific composition but generally reflect those of both constituent metals.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing nickel-tungsten alloys include:

  • Electrochemical Reduction: In an electrolytic bath, nickel ions (Ni²⁺) and tungsten ions (W⁶⁺) are reduced at the cathode to form metallic deposits.
  • Co-deposition Dynamics: The co-deposition process is influenced by various factors, including solution chemistry and electrode surface conditions. Tungsten tends to deposit preferentially under certain conditions, leading to variations in alloy composition .

Technical Details

Understanding the kinetics of these reactions is crucial for optimizing deposition processes. For example, variations in pH can significantly affect the solubility of tungsten complexes in solution, thus impacting deposition efficiency .

Mechanism of Action

Process

The mechanism by which nickel-tungsten alloys exhibit their unique properties involves several steps:

Data

The efficiency of this process depends on factors such as current density and electrolyte composition. Studies have shown that optimizing these parameters can enhance tungsten incorporation into the nickel matrix, improving hardness and wear resistance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nickel-tungsten alloys typically appear as metallic solids with a lustrous finish.
  • Density: The density varies based on composition but is generally higher than pure nickel due to tungsten's density.

Chemical Properties

  • Corrosion Resistance: The presence of tungsten enhances the corrosion resistance compared to pure nickel.
  • Thermal Stability: Nickel-tungsten alloys maintain structural integrity at elevated temperatures due to tungsten's high melting point.

Relevant data indicate that these alloys can withstand extreme conditions, making them suitable for demanding applications .

Applications

Nickel-tungsten (1/3) alloys have diverse scientific uses:

  • Coatings: They are widely used as protective coatings in aerospace and military applications due to their hardness and wear resistance.
  • Electronics: These alloys are utilized in electronic components where thermal stability is crucial.
  • Biomedical Devices: Their biocompatibility makes them suitable for certain medical applications.
Introduction: Research Paradigms in Nickel-Tungsten Alloy Systems

Historical Development of Ni-W Alloy Research

The scientific exploration of Ni-W alloys began in the mid-20th century, driven initially by defense needs for high-density penetrators and rocket nozzle materials. Early work (1950s–1970s) focused on liquid-phase sintering of W-Ni-Fe/Cu heavy alloys, where nickel acted as a binder for tungsten particles. A paradigm shift occurred in the 1980s with the development of electrodeposited Ni-W coatings, which demonstrated unprecedented hardness and wear resistance due to nanocrystalline structures and solid-solution strengthening [9]. This era established the foundational understanding of Ni-W phase equilibria, identifying metastable phases like Ni₄W and NiW intermetallics that deviated from equilibrium phase diagrams [10].

The 2000s witnessed two transformative advances: First, additive manufacturing enabled precise control of ultrafine-grained microstructures, overcoming traditional brittleness limitations in high-tungsten alloys [1]. Second, computational methods revealed the critical role of interfacial diffusion mechanisms. Studies using diffusion couples (Ni/W interfaces annealed at 1123 K) demonstrated Kirkendall void formation and Diffusion-Induced Recrystallization (DIR), where W atoms migrate into Ni matrices, forming columnar grains that accelerate diffusion kinetics [9]. These insights catalyzed alloy design strategies leveraging non-equilibrium processing to achieve previously unattainable property combinations.

Table 1: Key Historical Milestones in Ni-W Alloy Research

Time PeriodAlloy SystemBreakthroughEnabled Applications
1950s–1970sW-Ni-Fe/Cu (90–97% W)Liquid-phase sintering techniquesKinetic energy penetrators, radiation shielding
1980s–1990sNi-10–40% W coatingsElectrodeposition of nanocrystalline solid solutionsWear-resistant coatings, corrosion barriers
2000–2010W-Ni-Fe (95% W)Machinability optimization via diamond turningMonolithic bullets, aerospace counterweights [8]
2010–PresentNi-W-based HEAsMetastable phase control through CSRO engineeringFuel cell catalysts, turbine coatings [5] [6]

Critical Knowledge Gaps in Metastable Phase Engineering

Despite significant advances, fundamental challenges persist in predicting and controlling metastable phases in Ni-W systems:

  • Stoichiometric Sensitivity: The mechanical and catalytic performance of Ni-W alloys exhibits extreme sensitivity to composition shifts. For example, in Ni-W-Co tungsten-heavy alloys, varying the Ni:Co ratio from 6:4 to 8:2 increases tensile strength by 40% and eliminates brittle fracture behavior by suppressing W precipitation in the matrix [2]. Similarly, Ni₁₇W₃ catalysts demonstrate 300% higher hydrogen oxidation reaction (HOR) activity than Ni₁₉W due to optimized unpaired Ni 3d electrons (3.7 vs. <3.0), which lower the work function and enhance hydroxyl adsorption [5]. Current models cannot fully predict these non-linear stoichiometric effects across temperature regimes.

  • Chemical Short-Range Order (CSRO) Dynamics: In Cu-Fe-Ni-W medium-entropy alloys, CSRO configurations significantly influence mechanical behavior. First-principles calculations combined with cluster variation methods reveal that Cu₄₀Fe₁₈Ni₄₂ binders exhibit superior strength-toughness synergy due to face-centered cubic (FCC) stability and inhibited phase separation. However, real-time characterization of CSRO evolution during deformation or thermal cycling remains experimentally inaccessible [6].

  • Intermetallic Compound (IMC) Instabilities: The nucleation and growth of IMCs like Ni₄W at Ni/W interfaces generate Kirkendall voids and residual stresses that degrade thermal conductivity and mechanical integrity. While annealing studies show void densities correlate with diffusion time (e.g., 234-hour anneals at 1123 K increase void volume by 70%), predictive models for void suppression via ternary additives (e.g., Cr, Ta) are lacking [9].

Table 2: Critical Knowledge Gaps and Research Frontiers

Knowledge GapExperimental EvidenceModelling Challenges
Non-equilibrium phase stabilityCyclic heat treatment (6–8 cycles) refines W precipitates in W-Ni-Co [2]Predicting precipitate coarsening kinetics under thermomechanical stress
CSRO-driven propertiesCu₄₀Fe₁₈Ni₄₂ binder increases W-composite toughness by 50% [6]Quantifying entropy configuration vs. external stimuli
IMC/void formation at interfacesKirkendall voids reduce Ni/W interfacial strength by 30–60% [9]Multiscale diffusion-reaction models incorporating ternary elements

Interdisciplinary Research Significance Across Engineering Domains

Ni-W alloys bridge multiple high-impact engineering fields through their multifunctional properties:

  • Energy Catalysis: Ni-W stoichiometry directly governs catalytic efficiency in alkaline hydrogen-oxygen fuel cells. Ni₁₇W₃ alloys exhibit higher HOR activity than platinum-carbon catalysts due to optimized "gap-H₂O" molecular structures at interfaces, which enhance hydrogen bond connectivity and charge transfer [5]. This positions Ni-W as a cornerstone for non-platinum, zero-emission energy technologies.

  • Aerospace Systems: In spacecraft thermal management, Ni-W oxides enable variable emittance devices (VEDs) for CubeSats, dynamically regulating heat rejection through electrochromic properties [4]. Concurrently, refractory Ni-W-Al-Cr-Ta high-entropy alloys withstand temperatures >1,300°C (surpassing Ni superalloys’ 1,100°C limit) via protective CrTaO₄/Al₂O₃ oxide scales [7]. These materials are critical for hypersonic vehicle leading edges and propulsion components.

  • Defense Manufacturing: W95Ni3.5Fe1.5 (WNF) alloys revolutionize bullet design, exhibiting 24–62% lower surface roughness, 19–34% higher microhardness, and 28–38% reduced tool wear compared to copper monolithic bullets during machining [8]. This enables complex geometries with improved ballistic coefficients and barrel life.

Table 3: Interdisciplinary Applications of Ni-W Alloys

DomainAlloy ExampleSuperior PropertySystem Impact
Energy CatalysisNi₁₇W₃3.7 unpaired Ni 3d electrons; low work functionEnables platinum-free fuel cells; 300% activity gain vs. Ni₁₉W [5]
AerospaceNi-W-Al-Cr-Ta RHEAOxidation resistance >1,300°C; 320 MPa yield at 1,000°CExtends service ceiling for turbines/airframes [7]
DefenseW95Ni3.5Fe1.5 (WNF)Machined microhardness: 320–380 HV; surface roughness <0.8 µm38% longer gun barrel life; stable terminal ballistics [8]
Additive ManufacturingUltrafine W powdersCrack-resistant sintered density >99%Complex radiological collimators; heat exchangers [1]

The convergence of computational thermodynamics, advanced characterization (e.g., in situ TEM), and multi-scale manufacturing will accelerate the translation of Ni-W alloys into next-generation applications. Key priorities include establishing open databases for Ni-W metastable phase properties and developing industry standards for alloy certification across sectors.

Properties

CAS Number

304021-50-9

Product Name

Nickel--tungsten (1/3)

IUPAC Name

nickel;tungsten

Molecular Formula

NiW3

Molecular Weight

610.2 g/mol

InChI

InChI=1S/Ni.3W

InChI Key

ZPBFSNAKJNYHPL-UHFFFAOYSA-N

Canonical SMILES

[Ni].[W].[W].[W]

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